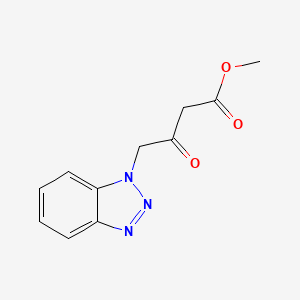

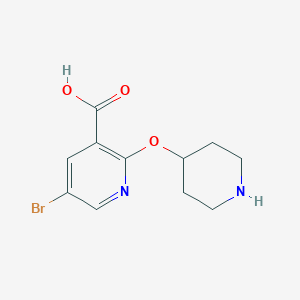

4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester

Übersicht

Beschreibung

“4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester” is a chemical compound that can be used in the preparation of pyrazolone derivatives as antiviral compounds . It can also be used in the preparation of pyrrole imidazole analogs, which act as inhibitors of AP-1 and NF-κB mediated gene expression .

Synthesis Analysis

The synthesis of this compound and similar benzotriazole derivatives can be achieved through benzotriazole methodology . This method is recognized as a versatile, useful, and successful synthesis protocol, as benzotriazole can easily be introduced into a molecule by a variety of reactions . It activates the molecule towards numerous transformations, is sufficiently stable during the course of reactions, and can finally be removed easily at the end of the reaction sequence .Molecular Structure Analysis

The molecular structure of “4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester” can be analyzed using various spectroscopic techniques. For instance, the 13C-NMR spectrum can exhibit carbon signals, which can be classified by DEPT-135 and 90 experiments .Chemical Reactions Analysis

Benzotriazole-mediated ring annulations have been recognized as a most useful method for the synthesis of heterocycle [b]-fused carbazoles, indoles, and other related molecules . This compound can be involved in a variety of chemical reactions, including arylalkylation, heteroalkylation, heterocyclization, and benzannulations .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Triorganostannyl Esters

The synthesis of triorganostannyl esters involving compounds like 4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester has been explored. These esters, with different substituents on tin, are studied for their structural properties and potential applications in photophysical properties and metal coordination (Tzimopoulos et al., 2010).

2. Bioefficacy in Antimicrobial Activity

New compounds synthesized using similar chemical structures have shown promise in antimicrobial activity. These compounds are evaluated for their effectiveness against various microbial agents (Sareen et al., 2010).

3. Photoactivatable Prodrugs

Research into photoactivatable prodrugs using butyric acid as a model compound has led to the development of new coumarin fused oxazoles. These compounds, related to 4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester, have potential in controlled drug release through photolysis (Soares et al., 2017).

4. Preparation of Ester and Benzotriazole Derivatives

Ester derivatives, including those similar to 4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester, have been synthesized and studied for their potential biological applications. These include the preparation of triazole ester and benzotriazole ester derivatives (Toumani, 2017).

5. Application in Organic Solar Cell

The compound has applications in organic solar cells, particularly in the synthesis of conjugated copolymers, demonstrating its potential in renewable energy technologies (Karakus et al., 2012).

6. Amide Coupling

Research has been conducted on the amide coupling of active ester intermediates, including derivatives of benzotriazoles like 4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester. This process is significant in the synthesis of various biochemical compounds (Mahmoud et al., 2005).

7. Asymmetric Friedel-Crafts Alkylation

The compound has been used in asymmetric Friedel-Crafts alkylation reactions, showcasing its potential in creating stereochemically complex molecules (Faita et al., 2010).

Zukünftige Richtungen

The future directions of research on “4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester” and similar compounds could involve further exploration of their biological and pharmacological activities. The development of novel, economically viable, and efficient synthesis protocols for attractive heterocyclic scaffolds is perhaps the ultimate goal of synthetic organic chemists in search of new pharmaceutical lead structures .

Eigenschaften

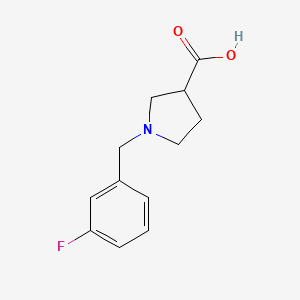

IUPAC Name |

methyl 4-(benzotriazol-1-yl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-11(16)6-8(15)7-14-10-5-3-2-4-9(10)12-13-14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMCAXNSDJUIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CN1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzotriazol-1-yl-3-oxo-butyric acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

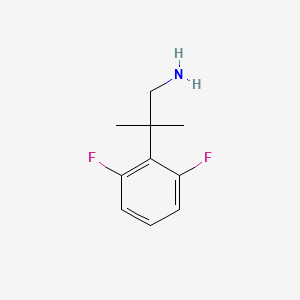

![[1-(2,6-Difluorophenyl)cyclopropyl]methylamine](/img/structure/B1394307.png)

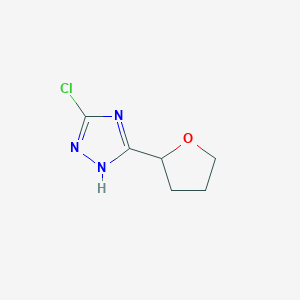

![4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1394308.png)

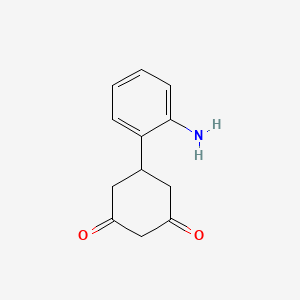

![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1394310.png)

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1394316.png)

![tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1394319.png)

![1-Bromo-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1394325.png)